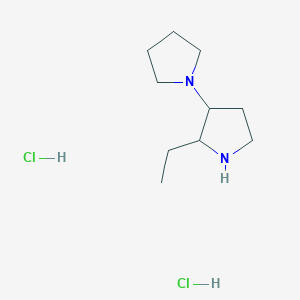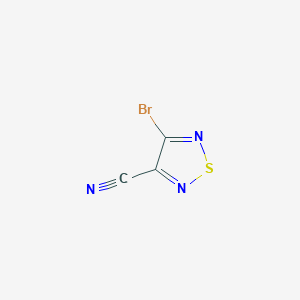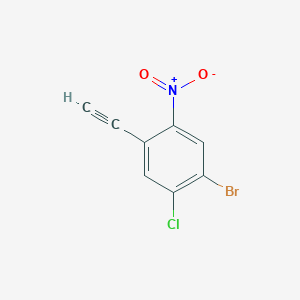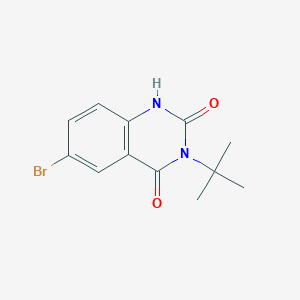
2'-Ethyl-1,3'-bipyrrolidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Ethyl-1,3’-bipyrrolidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2. It is a derivative of bipyrrolidine, a bicyclic structure containing two pyrrolidine rings. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethyl-1,3’-bipyrrolidine dihydrochloride typically involves the reaction of 2,2’-bipyrrolidine with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C .
Industrial Production Methods
Industrial production of 2’-Ethyl-1,3’-bipyrrolidine dihydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Ethyl-1,3’-bipyrrolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted bipyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
2’-Ethyl-1,3’-bipyrrolidine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2’-Ethyl-1,3’-bipyrrolidine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The pathways involved often include electron transfer processes and the formation of intermediate species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar structural features.
Pyrrolidine-2,5-dione: Another derivative with a similar bicyclic structure.
N-methylpyrrolidin-2-one: A widely used solvent with comparable chemical properties.
Uniqueness
2’-Ethyl-1,3’-bipyrrolidine dihydrochloride is unique due to its specific ethyl substitution, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized compounds and in catalytic applications .
Propriétés
Formule moléculaire |
C10H22Cl2N2 |
|---|---|
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
2-ethyl-3-pyrrolidin-1-ylpyrrolidine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-2-9-10(5-6-11-9)12-7-3-4-8-12;;/h9-11H,2-8H2,1H3;2*1H |
Clé InChI |
QABNCCSCQOKSNV-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(CCN1)N2CCCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12961041.png)



![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12961064.png)
![2,3-Dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12961068.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12961076.png)


